2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
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Biological Activity
The compound 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H15N3O2S2
- Molecular Weight : 299.40 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Structural Features
The thienopyrimidine core is significant due to its ability to interact with various biological targets. The presence of the ethyl and m-tolyl groups enhances lipophilicity, which may influence the compound's bioavailability.
Antimicrobial Activity
Recent studies have shown that thienopyrimidine derivatives exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial DNA synthesis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
Thienopyrimidine derivatives have also been investigated for their antitumor potential. A study reported that similar compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using MTT reduction, the compound showed the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.0 |
A549 (Lung Cancer) | 20.5 |
HeLa (Cervical Cancer) | 18.0 |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as acetylcholinesterase (AChE). A study indicated that certain thienopyrimidines could act as effective AChE inhibitors, which may have implications in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is thought to involve several mechanisms:
- DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-3-20-16(22)15-13(7-8-23-15)19-17(20)24-10-14(21)18-12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABCHKNYZIIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.